Dexrabeprazole sodium
Overview
Description
Dexrabeprazole is a proton pump inhibitor used in the treatment of stomach and intestinal ulcers, gastroesophageal reflux disease (GERD), and other acidity-related disorders123. It works by reducing the amount of acid in the stomach, providing relief from acid-related indigestion and heartburn3.
Synthesis Analysis
Dexrabeprazole sodium was obtained by the reaction of purified dexrabeprazole with sodium hydroxide4. The optimal alkaline excipient for stabilizing dexrabeprazole was investigated through drug-excipient compatibility tests5. The enteric-coated tablets were prepared comprising a core containing dexrabeprazole and the optimal stabilizer5.
Molecular Structure Analysis
The molecular formula of Dexrabeprazole sodium is C18H20N3NaO3S6. The molecular weight is 381.4 g/mol6. The structure of Dexrabeprazole sodium has been represented in 2D and 3D conformers2.
Chemical Reactions Analysis
Dexrabeprazole sodium is a proton pump inhibitor that suppresses gastric acid secretion by inhibiting the H+/K± ATPase enzyme at the secretory surface of the gastric parietal cell78. The metabolism of Dexrabeprazole can be affected when combined with other substances2.
Physical And Chemical Properties Analysis
Dexrabeprazole sodium has a molecular weight of 381.4 g/mol6. It has a molecular formula of C18H20N3NaO3S6. The InChI Key is KRCQSTCYZUOBHN-UHFFFAOYSA-N6.
Scientific Research Applications
Floating Microspheres for Peptic Ulcer Treatment
Dexrabeprazole sodium (DEX) is effectively used in treating gastroesophageal reflux disease by inhibiting gastric acid secretion as a proton pump inhibitor. A notable advancement is the development of floating drug delivery systems using DEX. These floating microspheres enhance the absorption and bioavailability of DEX by retaining it in the stomach for extended periods. The study by Sahu & Jain (2022) highlighted that floating microspheres prepared using polymers like ethyl cellulose and hydroxypropyl methyl cellulose showed improved oral bioavailability and patient compliance.
Rapid, Sensitive Analytical Methods
Khadangale, Dhalape, and Pinjari (2018) developed a rapid and sensitive reverse phase ultra-performance liquid chromatographic (RP-UPLC) method for determining impurities in DEX. This method, validated following ICH guidelines, significantly reduced the run time compared to previous methods, and proved to be linear, accurate, and precise for impurity analysis in DEX (Khadangale, Dhalape, & Pinjari, 2018).
Efficacy in Gastroesophageal Reflux Disease (GERD)
DEX has been found to have a remarkable protective effect on reflux esophagitis models in rats. Research by Qiao-qia (2015) showed that DEX significantly reduced the esophagitis index, volume of gastric juice, and activity of pepsin in treated rats, suggesting its potential in treating reflux esophagitis (Qiao-qia, 2015).
Comparative Efficacy Studies
Multiple studies have compared the efficacy of DEX with other proton pump inhibitors. For instance, Pai & Pai (2007) found that dexrabeprazole 10 mg was more effective than rabeprazole 20 mg in treating GERD, with earlier symptom improvement and higher improvement/healing of esophagitis (Pai & Pai, 2007). Similar findings were echoed in other comparative studies, reinforcing the effectiveness of DEX in acid peptic disorders.
Pharmacokinetics and Stability Analysis
Studies have also focused on the pharmacokinetics and stability of DEX. For example, Chitlange, Mulla, Pawbake, & Wankhede (2010) developed a stability-indicating thin layer chromatographic method for the determination of DEX in pharmaceutical dosage forms, confirming its stability and efficacy (Chitlange, Mulla, Pawbake, & Wankhede, 2010).
Enantiomeric Separation and Quantitative Determination
A chiral LC method was validated for the enantiomeric separation of dexrabeprazole, demonstrating its suitability for quantitative determination in bulk drug substance. This method by Patil, Rane, Yeole, Sangshetti, & Shinde (2011) highlighted the importance of accurate enantiomeric analysis in ensuring the quality of DEX (Patil, Rane, Yeole, Sangshetti, & Shinde, 2011).
Safety And Hazards
Dexrabeprazole is generally well-tolerated. However, some common side effects include nausea, headache, flatulence, and diarrhea3. It is not recommended for use in patients with a known allergy to dexrabeprazole or any other inactive ingredients present along with it1. It is also not recommended for use in patients suffering from severe liver impairment due to the increased risk of serious adverse effects1.
Future Directions
As of now, Dexrabeprazole is indicated in the treatment of gastroesophageal reflux disease and gastrointestinal ulcers2. However, further research and clinical trials may uncover additional uses and benefits of this medication. It’s important to note that long-term use of Dexrabeprazole can cause weak bones and a deficiency of minerals such as magnesium3. Therefore, future research may also focus on mitigating these potential side effects.
properties
IUPAC Name |
sodium;2-[(R)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/t25-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCQSTCYZUOBHN-VQIWEWKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN=C1C[S@@](=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N3NaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dexrabeprazole sodium | |
CAS RN |
171440-18-9 | |
Record name | Dexrabeprazole sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171440189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEXRABEPRAZOLE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7PHQ4KA8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.